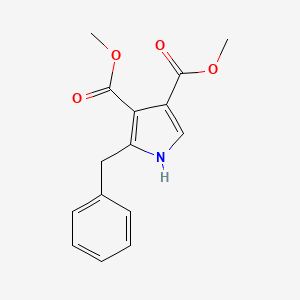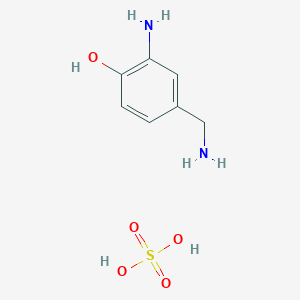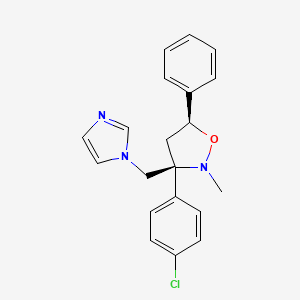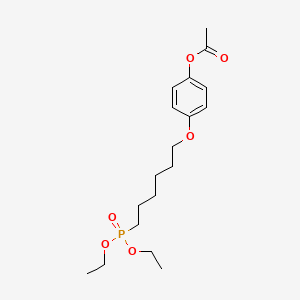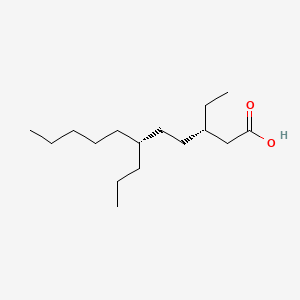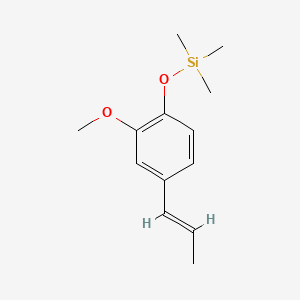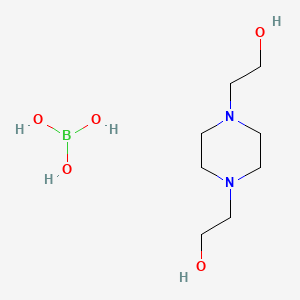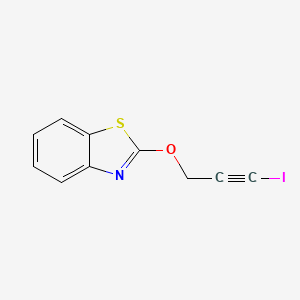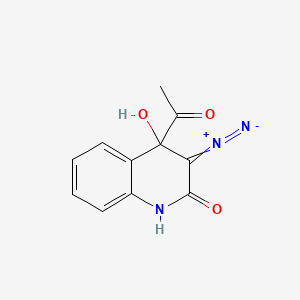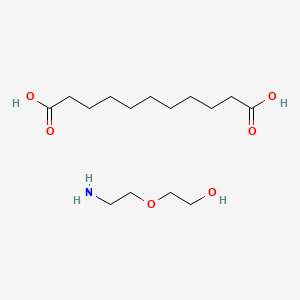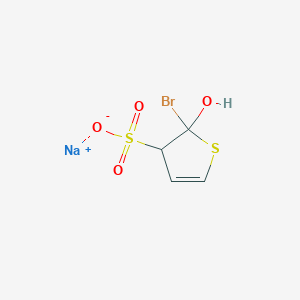
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate is a chemical compound with the molecular formula C4H3BrNaO4S2 and a molecular weight of 282.09 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate typically involves the bromination of alpha-hydroxythiophene-3-sulphonic acid followed by neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or water to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction is carried out in reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with different functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
Major products formed from these reactions include sulfonic acid derivatives, reduced thiophene compounds, and various substituted thiophene derivatives .
Scientific Research Applications
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-bromo-3-hydroxythiophene-4-sulphonate
- Sodium 2-chloro-alpha-hydroxythiophene-3-sulphonate
- Sodium 2-bromo-alpha-hydroxythiophene-3-carboxylate
Uniqueness
Sodium 2-bromo-alpha-hydroxythiophene-3-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonate groups makes it a versatile compound for various applications .
Properties
CAS No. |
94108-06-2 |
|---|---|
Molecular Formula |
C4H4BrNaO4S2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
sodium;2-bromo-2-hydroxy-3H-thiophene-3-sulfonate |
InChI |
InChI=1S/C4H5BrO4S2.Na/c5-4(6)3(1-2-10-4)11(7,8)9;/h1-3,6H,(H,7,8,9);/q;+1/p-1 |
InChI Key |
QCHLXZFOKUDCDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(C1S(=O)(=O)[O-])(O)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



